Bancroftinone
Overview
Description
Bancroftinone is a natural product that belongs to the class of alkyl-phenylketones . It has been detected, but not quantified in herbs and spices .
Molecular Structure Analysis
The molecular formula of Bancroftinone is C11H14O4 . Its molecular weight is 210.23 . The structure of Bancroftinone includes a ketone substituted by one alkyl group, and a phenyl group .
Physical And Chemical Properties Analysis
Bancroftinone has a molecular weight of 210.22600 . Its molecular formula is C11H14O4 . The melting point is 44–45 °C . The exact mass is 210.08900 .
Scientific Research Applications
1. Composition and Properties of Backhousia Leaf Oils
A study by Brophy et al. (1995) analyzed the leaf oils of various species of Backhousia, including B. bancroftii. They discovered that the oil of B. bancroftii contained several compounds, including a novel one named bancroftinone (6-hydroxy-2,4-dimethoxy-3-methylacetophenone). Bancroftinone was a major constituent, ranging from trace amounts to 90.0% of the oil. This finding indicates the potential significance of B. bancroftii in pharmacological and botanical research, particularly in the study of essential oils and their components (Brophy et al., 1995).
2. Drug Discovery from Medicinal Plants
Balunas and Kinghorn (2005) discussed the multifaceted approach to drug discovery from medicinal plants, which includes botanical, phytochemical, and molecular techniques. Although this study did not specifically mention bancroftinone, it highlights the broader context in which compounds like bancroftinone are researched. The study emphasizes the potential of natural products from plants as sources of new drug leads, suggesting that compounds such as bancroftinone could be explored further for their pharmacological potentials (Balunas & Kinghorn, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTVTRPNMVUOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)C(=O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317702 | |
Record name | Bancroftinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bancroftinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bancroftinone | |
CAS RN |
14964-98-8 | |
Record name | Bancroftinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14964-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bancroftinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bancroftinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 - 45 °C | |
Record name | Bancroftinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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